![molecular formula C6H3ClN4O2 B6299625 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine CAS No. 2021203-20-1](/img/structure/B6299625.png)

5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

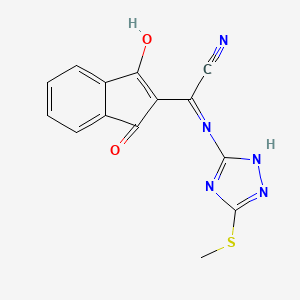

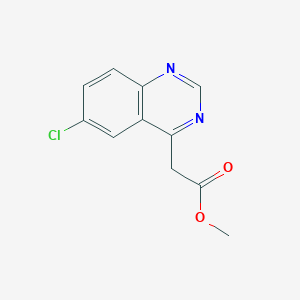

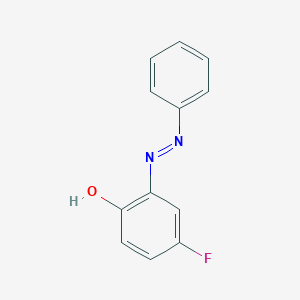

5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine is a chemical compound with the molecular formula C6H3ClN4O2 . It has a molecular weight of 198.57 . The compound is a light yellow solid at room temperature .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including this compound, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3ClN4O2/c7-4-2-1-3-5 (8-4)6 (10-9-3)11 (12)13/h1-2H, (H,9,10) . This indicates the presence of a chlorine atom, a nitro group, and a pyrazolo[4,3-b]pyridine ring in the molecule .Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[3,4-b]pyridine derivatives have been extensively studied . The methods for their synthesis are systematized according to the method to assemble the pyrazolopyridine system .Physical And Chemical Properties Analysis

This compound is a light yellow solid at room temperature . It has a molecular weight of 198.57 .Applications De Recherche Scientifique

5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various organic and inorganic compounds, such as heterocyclic compounds, polymers, and metal complexes. It has also been used as a catalyst in organic synthesis reactions, and as a ligand in coordination chemistry. Additionally, it has been used as an intermediate in the synthesis of pharmaceuticals, such as antifungal and antiviral drugs.

Mécanisme D'action

Target of Action

Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which our compound belongs, have been extensively studied . They have been found to interact with various biological targets due to their structural similarity to purine bases adenine and guanine .

Mode of Action

It’s known that pyrazolo[3,4-b]pyridines can interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions .

Biochemical Pathways

Given the structural similarity of pyrazolo[3,4-b]pyridines to purine bases, it’s plausible that they could influence pathways involving these bases .

Result of Action

Pyrazolo[3,4-b]pyridines have been associated with a variety of biological activities, suggesting that they could have diverse molecular and cellular effects .

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of 5-chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine is its versatility. It can be used as a starting material for the synthesis of various organic and inorganic compounds, as a catalyst in organic synthesis reactions, and as a ligand in coordination chemistry. Additionally, it is relatively non-toxic and does not have any known adverse effects. However, it is important to note that this compound is a strong base, and care should be taken when handling and storing it in the laboratory.

Orientations Futures

The future directions for 5-chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine are numerous. It could be used as a starting material for the synthesis of novel heterocyclic compounds, polymers, and metal complexes. Additionally, it could be used as a catalyst in organic synthesis reactions, and as a ligand in coordination chemistry. Furthermore, its potential applications in the field of pharmaceuticals could be explored, such as its use as an intermediate in the synthesis of antifungal and antiviral drugs. Finally, further research into the biochemical and physiological effects of this compound could be conducted.

Méthodes De Synthèse

5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine can be synthesized by a variety of methods. One common method is the reaction of 5-chloro-3-nitropyridine and formaldehyde in the presence of a base catalyst. This reaction produces a white solid, which can be purified by recrystallization from ethanol. Other methods of synthesis include the reaction of 5-chloro-3-nitropyridine and acetic anhydride, as well as the reaction of 5-chloro-3-nitropyridine and ethylformate.

Safety and Hazards

Propriétés

IUPAC Name |

5-chloro-3-nitro-2H-pyrazolo[4,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN4O2/c7-4-2-1-3-5(8-4)6(10-9-3)11(12)13/h1-2H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGQXEWQLZXWKTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(NN=C21)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[4,4,4-trifluoro-1-(2-thienyl-1,3-butanedionato]zinc TMEDA adduct, 99%](/img/structure/B6299588.png)

![6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6299628.png)